molecular formula C26H36N4O5S B12387135 VH032 analogue-2

VH032 analogue-2

Cat. No.: B12387135
M. Wt: 516.7 g/mol
InChI Key: IBHOCLAWYSUEFY-HKBOAZHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Biological Activity

VH032 analogue-2 is a derivative of the VH032 compound, which serves as a small-molecule ligand for the von Hippel-Lindau (VHL) protein. This compound has garnered attention for its role in mediating the degradation of hypoxia-inducible factors (HIFs), which are critical in cellular responses to low oxygen levels. The biological activity of this compound is primarily linked to its ability to recruit VHL, thereby influencing various cellular processes associated with hypoxia and protein degradation.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the VHL:HIF-α interaction. By binding to VHL, this compound prevents the ubiquitination and subsequent degradation of HIF-α proteins, leading to their accumulation and activation of hypoxia-responsive gene transcription. This process is crucial for cellular adaptation to hypoxic conditions, promoting angiogenesis and metabolic reprogramming.

Proteomic Impact

Recent studies utilizing quantitative mass spectrometry have demonstrated that treatment with this compound results in significant changes in the global proteome of cells. For instance, HeLa cells treated with 250 μM of this compound showed an increase in VHL protein levels, which was not observed under hypoxic conditions or with prolyl hydroxylase domain (PHD) inhibitors. Specifically, VHL protein abundance increased to 1.59 times that of control samples after 24 hours of treatment, indicating a unique response elicited by this compound compared to other treatments .

Comparative Analysis

A comparative study involving this compound and other compounds revealed distinct proteomic alterations. The following table summarizes key findings from these studies:

CompoundTreatment DurationVHL Protein Level ChangeHIF-α Level ChangeNotable Proteins Induced
This compound24 hoursIncreased (1.59x)DecreasedAmylase 1 (AMY1)
PHD Inhibitor (IOX2)24 hoursNo changeStableNone
Hypoxia (1% O₂)24 hoursDecreasedIncreasedNone

This table illustrates that while this compound increases VHL levels, hypoxia leads to decreased VHL levels but increased HIF-α levels, highlighting the compound's unique role in modulating these proteins.

Study on Membrane Permeability

A study focused on improving the membrane permeability of VH032-based PROTACs demonstrated that modifications to the molecular structure could significantly enhance cellular uptake. For example, certain analogues exhibited a permeability increase of up to 4000-fold compared to less permeable compounds. This aspect is critical for developing effective therapeutic agents that can efficiently reach intracellular targets .

In Vivo Applications

In vivo studies have shown that this compound can effectively trigger hypoxic responses in animal models. This capability suggests potential applications in treating conditions such as anemia and other diseases where modulation of the HIF pathway may be beneficial .

Properties

Molecular Formula

C26H36N4O5S

Molecular Weight

516.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C26H36N4O5S/c1-15(2)21(29-25(34)35-26(4,5)6)24(33)30-13-19(31)11-20(30)23(32)27-12-17-7-9-18(10-8-17)22-16(3)28-14-36-22/h7-10,14-15,19-21,31H,11-13H2,1-6H3,(H,27,32)(H,29,34)/t19-,20+,21+/m1/s1

InChI Key

IBHOCLAWYSUEFY-HKBOAZHASA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.